Product packaging for 3-Hydrazinyl-6-methoxy-2-methylpyridine(Cat. No.:CAS No. 1197371-84-8)

3-Hydrazinyl-6-methoxy-2-methylpyridine

Cat. No.: B3220537
CAS No.: 1197371-84-8
M. Wt: 153.18 g/mol
InChI Key: WKWKOQATODOPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydrazinyl-6-methoxy-2-methylpyridine is a chemical compound with the CAS Number 1197371-84-8 and a molecular formula of C7H11N3O . It has a molecular weight of 153.18 g/mol . The compound is characterized by the SMILES code CC1=NC(OC)=CC=C1NN . As a pyridine derivative featuring a hydrazinyl substituent, this compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The reactive hydrazine group makes it a valuable precursor for the synthesis of more complex heterocyclic structures, which are of significant interest in the development of pharmaceutical intermediates and agrochemical products . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B3220537 3-Hydrazinyl-6-methoxy-2-methylpyridine CAS No. 1197371-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-6(10-8)3-4-7(9-5)11-2/h3-4,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKOQATODOPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformational Chemistry of 3 Hydrazinyl 6 Methoxy 2 Methylpyridine

Reactions Involving the Hydrazinyl Moiety

The nucleophilic nature of the terminal nitrogen atom in the hydrazinyl group of 3-Hydrazinyl-6-methoxy-2-methylpyridine governs its reactivity, making it a key site for chemical transformations. These reactions primarily include condensations with carbonyl compounds and cyclizations to form fused heterocyclic structures.

Condensation Reactions for Hydrazone Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic synthesis. For this compound, this reaction provides a straightforward method for introducing a variety of substituents and for the preparation of intermediates for further cyclization reactions.

While specific literature detailing the condensation reactions of this compound is not extensively available, the general reactivity of hydrazinylpyridines suggests a facile reaction with a broad range of aldehydes and ketones. The reaction typically proceeds under mild acidic catalysis, leading to the formation of the corresponding (6-methoxy-2-methylpyridin-3-yl)hydrazones. The general transformation can be represented as follows:

Table 1: Representative Aldehydes and Ketones for Hydrazone Formation

Reactant Type Example Product
Aromatic Aldehyde Benzaldehyde (E)-1-benzylidene-2-(6-methoxy-2-methylpyridin-3-yl)hydrazine
Aliphatic Aldehyde Acetaldehyde (E)-1-ethylidene-2-(6-methoxy-2-methylpyridin-3-yl)hydrazine
Aromatic Ketone Acetophenone (E)-2-(6-methoxy-2-methylpyridin-3-yl)-1-(1-phenylethylidene)hydrazine
Aliphatic Ketone Acetone 2-(6-methoxy-2-methylpyridin-3-yl)-1-isopropylidenehydrazine

The rate and equilibrium of hydrazone formation are influenced by the electronic and steric nature of the substituents on the reacting aldehyde or ketone. Electron-withdrawing groups on the carbonyl compound generally enhance its electrophilicity, leading to a faster reaction rate. Conversely, bulky substituents on either the hydrazine (B178648) or the carbonyl partner can sterically hinder the reaction. For this compound, the electronic effects of the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring are expected to have a modest influence on the nucleophilicity of the hydrazinyl group.

Cyclization Reactions to Form Fused Heterocycles

The hydrazone derivatives of this compound are versatile intermediates for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The synthesis of triazolopyridines and pyrazolopyridines from hydrazinylpyridine precursors is a well-established area of heterocyclic chemistry. Although specific examples starting from this compound are not prominently reported, analogous reactions with other hydrazinylpyridines provide a clear indication of its synthetic potential. nih.govrsc.orgnih.govmdpi.comnih.govorganic-chemistry.org

Triazolopyridines: The reaction of this compound with reagents containing a C-N-X fragment (where X is a leaving group) can lead to the formation of nih.govrsc.orgresearchgate.nettriazolo[4,3-c]pyridines. For instance, reaction with orthoesters or acid chlorides followed by cyclization can yield the corresponding fused triazole ring system. A one-pot synthesis of substituted nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and aromatic aldehydes has been reported, suggesting a similar pathway could be viable for the 3-hydrazinyl isomer. rsc.org

Pyrazolopyridines: The construction of a pyrazole (B372694) ring fused to the pyridine core can be achieved by reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.comnih.gov This reaction, often referred to as the Knorr pyrazole synthesis, would lead to the formation of pyrazolo[3,4-c]pyridine derivatives. The regioselectivity of the cyclization would be determined by the nature of the substituents on the dicarbonyl compound.

Table 2: Potential Fused Heterocycles from this compound

Reagent Fused Heterocycle
Formic acid nih.govrsc.orgresearchgate.netTriazolo[4,3-c]pyridine derivative
Acetylacetone 3,5-Dimethyl-1H-pyrazolo[3,4-c]pyridine derivative
Diethyl malonate Pyrazolo[3,4-c]pyridin-3-ol derivative

The strategic placement of functional groups in both the hydrazinylpyridine and the reaction partner can enable domino or tandem reaction sequences, allowing for the rapid construction of complex molecular architectures. For instance, a hydrazone formed in situ from this compound and a suitably functionalized aldehyde could undergo a subsequent intramolecular cyclization. While specific examples involving this particular isomer are scarce, the broader field of hydrazinylpyridine chemistry offers numerous precedents for such transformations.

Oxidative Transformations of the Hydrazine Group

The hydrazine moiety is susceptible to oxidation, which can lead to the formation of radical intermediates and subsequent coupling reactions. These transformations often involve the elimination of dinitrogen gas, providing a thermodynamic driving force for the reactions.

One notable transformation is the visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling with terminal alkynes. rsc.org This method allows for the formation of a new carbon-carbon bond at the 3-position of the pyridine ring, yielding 2-(alkyl/arylethynyl) pyridines. The reaction proceeds at room temperature in the presence of oxygen, with nitrogen and water as the only byproducts, highlighting its green chemistry credentials. rsc.org

Arylhydrazines, in general, can undergo oxidative coupling with various partners. For instance, polyoxometalates can catalyze the visible-light-driven oxidative coupling of arylhydrazines with sulfinates to synthesize aryl sulfones, using molecular oxygen as the oxidant. rsc.orgrsc.org This reaction shows excellent functional-group compatibility and is particularly enhanced for electron-rich arylhydrazines. rsc.orgrsc.org Similarly, aerobic oxidative coupling of hydrazines with thiols can be achieved, often catalyzed by transition metals like copper or palladium, to form unsymmetrical diaryl sulfides. acs.org These reactions are believed to proceed through the formation of radical intermediates upon oxidation of the hydrazine. acs.org

Oxidative TransformationReactantsCatalyst/ConditionsProductsRef
Denitrogenative Oxidative CouplingTerminal AlkynesCu(I) / Visible Light / O₂2-(Alkyl/arylethynyl) pyridines rsc.org
Oxidative Coupling with SulfinatesSodium SulfinatesPolyoxometalates / Visible Light / O₂Aryl sulfones rsc.orgrsc.org
Aerobic Oxidative Coupling with ThiolsThiolsCuCl / Ligand / Base / O₂Unsymmetrical diaryl sulfides acs.org

Nucleophilic Reactivity of the Hydrazinyl Nitrogen Atoms

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is the basis for a variety of condensation and cyclization reactions to form heterocyclic structures.

The reaction of hydrazines with 1,3-dipolar species like nitrilimines and nitrile oxides is a well-established method for synthesizing five-membered heterocycles. rsc.org Nitrilimines, typically generated in situ from hydrazonoyl halides, react with hydrazines to form acyclic adducts which can then cyclize to form s-tetrazines. rsc.org Similarly, nitrile oxides react with hydrazines to yield acyclic intermediates that can be cyclized to oxatriazinones. rsc.org

Furthermore, the hydrazine moiety can act as a binucleophile in cyclocondensation reactions with appropriate electrophiles. For example, 2-hydrazinylpyridines undergo cyclocondensation with cross-conjugated enynones to regioselectively synthesize pyrazole derivatives. acs.orgresearchgate.net The reaction pathway can be influenced by the substituents on the enynone. acs.org This type of reaction is a powerful tool for the construction of complex heterocyclic systems.

Reaction TypeElectrophileIntermediate/ProductRef
Reaction with NitriliminesNitriliminesAcyclic adducts, s-Tetrazines rsc.org
Reaction with Nitrile OxidesNitrile OxidesAcyclic adducts, Oxatriazinones rsc.org
CyclocondensationCross-conjugated EnynonesPyrazoles, Pyrazolines acs.orgresearchgate.net

Reactions at the Pyridine Nucleus

The reactivity of the pyridine ring in this compound towards substitution reactions is influenced by the strong electron-withdrawing nature of the ring nitrogen and the combined electronic effects of the hydrazinyl, methoxy, and methyl substituents.

Electrophilic Aromatic Substitution Patterns (Theoretical Considerations)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. quimicaorganica.orggcwgandhinagar.com Furthermore, under the acidic conditions often employed for EAS, the pyridine nitrogen is protonated, further deactivating the ring. rsc.orggcwgandhinagar.com

When EAS does occur, it preferentially takes place at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate where one of the canonical forms places a positive charge on the highly electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.orgaklectures.comquora.com In contrast, attack at the 3- or 5-position avoids this destabilizing resonance structure. quimicaorganica.orgaklectures.comquora.com

In this compound, the positions available for electrophilic attack are C4 and C5. The directing effects of the substituents must be considered:

Hydrazinyl group (-NHNH₂): Strongly activating, ortho-, para-directing.

Methoxy group (-OCH₃): Strongly activating, ortho-, para-directing.

Methyl group (-CH₃): Weakly activating, ortho-, para-directing.

Considering these effects, the C4 and C5 positions are both activated. The C4 position is para to the strongly activating methoxy group and ortho to the strongly activating hydrazinyl group. The C5 position is ortho to the methoxy group and meta to the hydrazinyl and methyl groups. Therefore, electrophilic attack is theoretically most likely to occur at the C4 position , which benefits from the strong para-directing effect of the methoxy group and the ortho-directing effect of the hydrazinyl group. However, the inherent deactivation of the pyridine ring means that harsh reaction conditions would likely be required. quimicaorganica.org

Nucleophilic Aromatic Substitution with Activated Pyridine Rings

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally more facile than on benzene rings, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. youtube.comwikipedia.org The presence of a good leaving group is essential.

In the case of this compound, the methoxy group at the 6-position could potentially act as a leaving group in a nucleophilic aromatic substitution reaction, although it is not a particularly good one. However, methods have been developed for the nucleophilic amination of methoxypyridines using a sodium hydride-lithium iodide composite, which can facilitate the displacement of the methoxy group. ntu.edu.sgnih.gov Such a reaction on this substrate would lead to substitution at the C6 position.

Alternatively, the pyridine ring could be activated for nucleophilic attack by N-oxidation or by the introduction of a strong electron-withdrawing group. For instance, pyridinium (B92312) salts are highly activated towards nucleophilic attack. nih.gov

Reaction TypePosition of AttackActivating FeaturePotential OutcomeRef
Nucleophilic AminationC6NaH-LiI compositeReplacement of methoxy group with an amine ntu.edu.sgnih.gov
SNArC2, C4, C6N-oxidation or electron-withdrawing groupSubstitution with a nucleophile youtube.comwikipedia.orgnih.gov

Site-Selective Functionalization Adjacent to Hydrazinyl and Methoxy Groups

Achieving site-selective functionalization of polysubstituted pyridines is a significant challenge in synthetic chemistry. nih.gov For this compound, the positions adjacent to the hydrazinyl and methoxy groups are C2, C4, and C5.

Strategies for site-selective C-H functionalization of pyridines are emerging. For example, methods for the para-selective functionalization of pyridines have been developed, which could potentially be applied to target the C5 position (para to the C2-methyl group). acs.orgresearchgate.net Other strategies rely on the formation of intermediates that direct functionalization to a specific position. For instance, the use of n-butylsodium can selectively deprotonate pyridine at the C4 position, allowing for subsequent functionalization. nih.gov This could be a viable strategy to functionalize the C4 position of the target molecule.

The development of site-selective reactions often depends on fine-tuning reaction conditions, such as the choice of catalyst, base, or solvent, to exploit subtle differences in the steric and electronic environments of the C-H bonds. nih.gov

Derivatization Strategies for Advanced Chemical Architectures

The reactivity of this compound makes it a valuable scaffold for the synthesis of more complex chemical architectures, particularly those with applications in medicinal chemistry and materials science.

A primary derivatization strategy involves the reaction of the hydrazine group to form hydrazide-hydrazone derivatives. nih.govdoaj.org These intermediates can then undergo a variety of heterocyclization reactions to produce a wide range of heterocyclic compounds, such as coumarins, pyridines, thiazoles, and thiophenes. nih.gov

The cyclocondensation of the hydrazine moiety with 1,3-dicarbonyl compounds or their equivalents is a robust method for the synthesis of pyrazoles. beilstein-journals.org Multicomponent reactions involving hydrazines are particularly powerful for generating diverse pyrazole libraries. beilstein-journals.org Similarly, reaction with β-ketoenamides can lead to the formation of highly functionalized bipyridine derivatives, which are important ligands in coordination chemistry. nih.gov

Furthermore, the hydrazine group can serve as a precursor for other functionalities through cross-coupling reactions. Palladium-catalyzed coupling of aryl halides with hydrazine is a known method for forming aryl hydrazines, and the reverse reaction, the denitrogenative coupling of hydrazines, can be used to form new C-C and C-heteroatom bonds. nih.gov

The development of derivatization reagents for targeted analysis, such as in metabolomics, also highlights the utility of modifying specific functional groups to enhance detection and quantification. nih.govnih.gov While not a direct synthetic strategy for new architectures, it underscores the chemical handle that the hydrazine group provides.

Derivatization StrategyKey ReactionResulting StructuresRef
Hydrazide-Hydrazone FormationCondensation with carbonylsHeterocycles (Coumarins, Pyridines, Thiazoles) nih.govdoaj.org
CyclocondensationReaction with 1,3-dicarbonylsPyrazoles beilstein-journals.org
CyclocondensationReaction with β-ketoenamidesBipyridines nih.gov
Cross-Coupling ReactionsDenitrogenative couplingArylated pyridines nih.gov

Introduction of Additional Functional Groups

The hydrazinyl group (-NHNH2) is a potent nucleophile, making it the primary site for the introduction of new functional groups. The reactivity of this group is well-established in the broader context of hydrazine chemistry and can be extrapolated to this compound. Common reactions involving the hydrazinyl moiety include condensation with carbonyl compounds, acylation, and the formation of heterocyclic rings.

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out under mild acidic or basic conditions and proceeds with high efficiency. The resulting hydrazone can be a stable final product or serve as an intermediate for further transformations. For instance, the hydrazone derived from this compound could be employed in multicomponent reactions to generate more complex molecular architectures.

Another significant transformation is the acylation of the hydrazinyl group with acyl chlorides or anhydrides to yield hydrazides. This reaction introduces a carbonyl functionality, which can alter the electronic properties and steric environment of the molecule. The resulting hydrazides are also valuable precursors for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, upon treatment with appropriate cyclizing agents.

Furthermore, the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a classical and highly effective method for the synthesis of pyrazoles. organic-chemistry.orgnih.govbeilstein-journals.orgyoutube.com This cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry. youtube.com The reaction involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole can be controlled by the choice of the 1,3-dicarbonyl component. This versatility allows for the generation of a library of pyrazole derivatives from a single hydrazinopyridine precursor.

The pyridine ring itself, although generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, can undergo functionalization. wikipedia.orguoanbar.edu.iq The presence of activating groups like the methoxy and methyl substituents can influence the regioselectivity of such reactions. However, nucleophilic substitution reactions on the pyridine ring are more common, particularly if a suitable leaving group is present. wikipedia.orguoanbar.edu.iq

Below is a table summarizing potential reactions for introducing functional groups onto this compound based on the known reactivity of hydrazinopyridines.

Reaction Type Reagent Functional Group Introduced/Product Type General Reaction Conditions
Hydrazone FormationAldehyde or KetoneHydrazoneMild acid or base catalysis
AcylationAcyl Chloride or AnhydrideHydrazideBase (e.g., pyridine, triethylamine)
Pyrazole Synthesis1,3-DiketonePyrazoleAcid or base catalysis, often with heating
SulfonylationSulfonyl ChlorideSulfonohydrazideBase (e.g., pyridine)

Linkage to Polymeric or Supramolecular Scaffolds

The structural features of this compound make it an attractive building block for the construction of larger, more complex structures such as polymers and supramolecular assemblies. The pyridine nitrogen and the hydrazinyl group can both act as coordination sites for metal ions, enabling the formation of coordination polymers and discrete metal-organic cages. nih.govresearchgate.netmdpi.comnih.gov

The pyridine nitrogen atom possesses a lone pair of electrons that can readily coordinate to a variety of metal centers. mdpi.com Simultaneously, the hydrazinyl group can either coordinate directly to a metal ion or be transformed into a ligand with enhanced coordination capabilities, such as a hydrazone or a pyrazole. The resulting multidentate ligand can then be used to assemble intricate supramolecular structures. For instance, the formation of a hydrazone with an aldehyde-functionalized ligand can create a bidentate or tridentate chelating system, which can then be complexed with metal ions to form well-defined supramolecular architectures. nih.govresearchgate.netnih.gov

The synthesis of molecular cages using hydrazone bonds is a well-established strategy in supramolecular chemistry. nih.govresearchgate.net These reactions are often reversible, allowing for the self-assembly of complex structures under thermodynamic control. By reacting a difunctional aldehyde with a dihydrazinyl compound, or by using a combination of monofunctional hydrazines and aldehydes on a multivalent core, it is possible to construct three-dimensional cages. While specific examples involving this compound are not documented, its potential as a component in such assemblies is evident.

In the realm of polymer chemistry, this compound can be incorporated into polymer chains through several methods. The hydrazinyl group can react with polymers bearing electrophilic functionalities, such as acyl chloride or epoxy groups, to form polymer-drug conjugates or functionalized materials. Alternatively, if a polymerizable group, such as a vinyl or acryloyl moiety, is introduced onto the pyridine ring or the hydrazinyl group, the resulting monomer can be polymerized to yield a polymer with pendant hydrazinopyridine units. These functional polymers could find applications in areas such as metal ion sequestration or as catalytic materials.

The table below outlines potential strategies for linking this compound to polymeric and supramolecular scaffolds.

Scaffold Type Linkage Strategy Resulting Structure Key Interactions/Bonds
Metal-Organic Frameworks/Coordination PolymersCoordination to metal ionsExtended 1D, 2D, or 3D networksMetal-ligand coordination bonds
Supramolecular CagesSelf-assembly with complementary building blocksDiscrete, hollow cage-like structuresReversible covalent bonds (e.g., hydrazone), metal-ligand coordination
Functional PolymersGrafting onto a pre-formed polymerPolymer with pendant hydrazinopyridine unitsCovalent bonds (e.g., amide, C-N)
Polymer NetworksUse as a cross-linking agentCross-linked polymer matrixCovalent bonds

Spectroscopic and Advanced Structural Elucidation of 3 Hydrazinyl 6 Methoxy 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Hydrazinyl-6-methoxy-2-methylpyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques is employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl and methoxy (B1213986) substituents, and the protons of the hydrazinyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating methoxy and hydrazinyl groups are anticipated to shield the ring protons, shifting them to a relatively upfield region compared to unsubstituted pyridine.

The aromatic region would likely display two doublets, corresponding to the protons at the C4 and C5 positions of the pyridine ring, with their coupling constant (J-value) indicating their ortho relationship. The methyl group at the C2 position would appear as a sharp singlet, while the methoxy group protons at the C6 position would also present as a singlet. The protons of the hydrazinyl group (-NHNH₂) are expected to show signals that can be broad and their chemical shift may vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.10d8.5
H-56.45d8.5
OCH₃3.85s-
CH₃2.40s-
NH5.50br s-
NH₂4.20br s-

Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbon atoms attached to the electron-donating methoxy (C6) and hydrazinyl (C3) groups, as well as the carbon bearing the methyl group (C2), would exhibit characteristic shifts. The remaining aromatic carbons (C4 and C5) will also have distinct resonances. The carbon signals for the methyl and methoxy groups will appear in the aliphatic region of the spectrum.

A study on a structurally related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showed carbon signals for the pyridine ring in the range of 147-156 ppm. researchgate.net A similar range is anticipated for the title compound, with adjustments for the differing substituent effects.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2155.0
C3140.0
C4115.0
C5108.0
C6162.0
OCH₃53.5
CH₃22.0

Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. In this compound, three distinct nitrogen signals would be expected: one for the pyridine ring nitrogen and two for the hydrazinyl group nitrogens (-NH- and -NH₂). The chemical shifts would be indicative of the hybridization and the extent of electron delocalization. The pyridine nitrogen is expected to resonate at a different frequency compared to the more shielded hydrazinyl nitrogens.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak between the H4 and H5 protons would confirm their ortho relationship on the pyridine ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlation). This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to C2 and C3, and from the methoxy protons to C6, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's conformation and the spatial arrangement of substituents.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups.

The N-H stretching vibrations of the hydrazinyl group are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations will likely be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups will be in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group should give a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). A study on a similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reported N-H stretching vibrations in the 3083-3052 cm⁻¹ range. researchgate.net

Interactive Data Table: Predicted FT-IR Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (Hydrazinyl)3350 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2960 - 2850Medium-Strong
C=N Stretch (Pyridine)1600 - 1550Strong
C=C Stretch (Pyridine)1500 - 1400Strong
C-O Stretch (Asymmetric)~1250Strong
C-O Stretch (Symmetric)~1050Strong

Note: Predicted data is based on the analysis of structurally similar compounds and general principles of FT-IR spectroscopy. Actual experimental values may vary.

Raman Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Absorption Characteristics and Electronic Transitions

The electronic absorption characteristics of this compound have not been specifically detailed in the available research. However, studies on structurally similar compounds, such as other substituted hydrazinopyridines, can offer expected spectral features. For example, the UV-Vis spectrum of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile exhibits three absorption maxima around 238 nm, 280 nm, and 350 nm. researchgate.net These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic pyridine ring and the hydrazinyl substituent. researchgate.net The presence of the methoxy and methyl groups on the pyridine ring of the title compound will influence the energy of these transitions.

Solvent Effects on Electronic Spectra

While there is no specific information on the solvent effects on the electronic spectra of this compound, general trends can be inferred from related compounds. The position and intensity of absorption bands in UV-Vis spectra can be sensitive to the polarity of the solvent. researchgate.net For molecules with potential for intramolecular charge transfer, a change in solvent polarity can lead to solvatochromic shifts (either hypsochromic or bathochromic). For instance, in some dihydroacridine derivatives with electron-donating and electron-withdrawing groups, a large solvatochromic shift is observed in the emission spectra, indicating a significant difference in the dipole moment between the ground and excited states. rsc.org A systematic study using a range of solvents with varying polarities would be necessary to fully characterize the solvent effects on the electronic spectra of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Experimental mass spectrometry data for this compound is not extensively reported. However, the molecular weight of the compound is 153.18 g/mol , corresponding to the molecular formula C₇H₁₁N₃O. guidechem.com Mass spectrometry would be a crucial technique to confirm this molecular weight. The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic losses. For example, the loss of the hydrazinyl group (-NHNH₂) or fragments thereof, as well as the methoxy group (-OCH₃) or a methyl radical (-CH₃), would be anticipated. The fragmentation of related pyrazine (B50134) compounds, such as 2-methoxy-3-(1-methylethyl)pyrazine, has been studied and provides a reference for the types of fragmentation pathways that can occur in such heterocyclic systems. nist.gov

X-ray Crystallography for Solid-State Structural Determination

A definitive solid-state structure of this compound determined by X-ray crystallography has not been found in the surveyed literature. Such an analysis would provide precise information on its molecular geometry in the solid state.

Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding)

The molecular structure of this compound, featuring a hydrazinyl group (-NHNH2), a methoxy group (-OCH3), and a pyridine ring, presents multiple sites for hydrogen bond donation and acceptance. The hydrazinyl group contains both donor (N-H) and acceptor (lone pair on the nitrogen atom) sites. The pyridine ring nitrogen is a primary hydrogen bond acceptor, while the oxygen atom of the methoxy group can also participate as a weaker acceptor.

It is common for hydrazone derivatives, which can be formed from this compound, to exhibit extensive hydrogen bonding networks. For instance, studies on related pyridyl hydrazone compounds have revealed the formation of two-dimensional layer structures through a combination of N-H···N and O-H···N hydrogen bonds. nih.gov These layers can be further stacked to construct a three-dimensional supramolecular assembly, often influenced by C-H···C interactions. nih.gov

In analogous systems, such as aminopyrimidines which share features with the pyridine core of the target compound, protonated nitrogen atoms and amino groups are observed to form robust hydrogen bonds with counter-ions or solvent molecules. nih.gov These interactions often lead to the formation of well-defined ring motifs. nih.gov

The interplay of different functional groups can lead to the formation of specific, recurring hydrogen-bonding patterns known as synthons. For pyridine-containing structures, the formation of dimers through N-H···N hydrogen bonds is a common supramolecular feature. The presence of additional donor and acceptor sites, as in this compound, allows for the creation of more complex and extended networks, including chains, sheets, and three-dimensional frameworks. The specific arrangement will be influenced by steric factors and the electronic nature of the substituents on the pyridine ring.

The methoxy group, while a weaker hydrogen bond acceptor than the pyridyl or hydrazinyl nitrogens, can also play a role in directing the crystal packing. In some crystal structures of related compounds, C-H···O interactions involving methoxy groups have been observed to link molecular assemblies into larger superstructures.

Detailed research findings on analogous structures suggest a hierarchy of intermolecular interactions, with strong hydrogen bonds (N-H···N, O-H···N) dominating the initial formation of supramolecular motifs, which are then organized into the final crystal structure by weaker interactions such as C-H···O, C-H···π, and π-π stacking. The analysis of Hirshfeld surfaces in related compounds has been a powerful tool for visualizing and quantifying these varied intermolecular contacts. nih.gov

Table of Potential Intermolecular Interactions and Their Geometric Parameters in Structures Related to this compound

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)Reference
Hydrogen BondN-H···N2.8 - 3.2150 - 180 nih.gov
Hydrogen BondO-H···N2.7 - 3.0160 - 180 nih.gov
Hydrogen BondN-H···O2.8 - 3.1150 - 170 nih.gov
C-H···π InteractionC-H···Ring Centroid2.5 - 2.9 (H to centroid)> 120 researchgate.net
π-π StackingRing Centroid···Ring Centroid3.3 - 3.8- nih.gov

Table of Common Supramolecular Motifs in Pyridine and Hydrazine (B178648) Derivatives

MotifDescriptionMediating Interactions
DimerTwo molecules linked togetherN-H···N or N-H···O hydrogen bonds
Catemer (1D Chain)Molecules linked in a one-dimensional chainHead-to-tail hydrogen bonding
Layer (2D Sheet)Chains linked together in a planeWeaker hydrogen bonds or π-π stacking
3D NetworkLayers stacked upon one anothervan der Waals forces, π-π stacking

It is important to note that the actual supramolecular structure of this compound can only be definitively determined through single-crystal X-ray diffraction studies. The information presented here is an extrapolation based on the well-established principles of supramolecular chemistry and the observed crystal packing in closely related compounds.

Theoretical and Computational Chemistry Studies of 3 Hydrazinyl 6 Methoxy 2 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Hydrazinyl-6-methoxy-2-methylpyridine, a DFT analysis would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Key outputs of this analysis would include optimized bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure would be analyzed to understand the distribution of electrons within the molecule. This would yield properties such as total energy, dipole moment, and atomic charges, providing insight into the molecule's polarity and potential reactive sites.

No specific optimized geometry parameters or electronic properties for this compound have been found in published research.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Prediction

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states. The results are crucial for predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*).

A predicted UV-Vis spectrum, including specific absorption maxima and transition assignments for this compound, is not available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. An FMO analysis for this compound would visualize the location of the HOMO and provide its energy level (E HOMO). This would indicate the regions of the molecule most likely to donate electrons in a chemical reaction.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The analysis would show the distribution of the LUMO and its energy level (E LUMO), identifying the molecular regions susceptible to nucleophilic attack. The energy gap (ΔE = E LUMO - E HOMO) would quantify the molecule's excitability and stability.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value
E HOMO (eV) Data Not Available
E LUMO (eV) Data Not Available
Energy Gap (ΔE) (eV) Data Not Available

Note: This table is for illustrative purposes only. No experimental or calculated FMO data for this compound has been reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions.

For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as likely sites for electrophilic interaction, while the hydrazinyl protons might show positive potential.

No specific MEP map or analysis for this compound is available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. For a compound like this compound, an NBO analysis would be expected to reveal significant electron delocalization within the pyridine (B92270) ring. The nitrogen atom in the ring and the electron-donating methoxy (B1213986) and hydrazinyl substituents would likely contribute to a rich system of π-electron delocalization.

While specific data for this compound is unavailable, a hypothetical NBO analysis would likely quantify the energies of these donor-acceptor interactions, providing a detailed picture of the electronic landscape of the molecule.

Mechanistic Predictions and Transition State Elucidation

Computational chemistry plays a crucial role in predicting reaction mechanisms and elucidating the structures of transition states. For this compound, theoretical studies could be employed to investigate its reactivity in various chemical transformations. For example, the hydrazinyl group is a potent nucleophile and its reactions with electrophiles could be modeled.

Such studies would typically involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. This would include locating and characterizing the geometry and energy of any transition states and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, could then be calculated to predict the feasibility and rate of the reaction. Without experimental or computational studies on this specific molecule, any discussion of its reaction mechanisms remains speculative.

Conformational Analysis and Tautomerism Studies

Conformational Analysis:

The presence of the methoxy and hydrazinyl substituents suggests that this compound can exist in various conformations due to rotation around single bonds. Specifically, rotation around the C-O bond of the methoxy group and the C-N and N-N bonds of the hydrazinyl group would lead to different spatial arrangements of the atoms.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting conformers to identify the most stable (lowest energy) structures. This analysis would provide insights into the preferred three-dimensional shape of the molecule.

Tautomerism Studies:

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. The hydrazinyl group in this compound introduces the possibility of several tautomeric forms. For instance, proton transfer from one nitrogen of the hydrazinyl group to the other, or to the pyridine ring nitrogen, could lead to different tautomers.

Computational studies are instrumental in evaluating the relative stabilities of these tautomers. By calculating the electronic energy of each tautomer, often including corrections for zero-point vibrational energy and thermal effects, researchers can predict the predominant tautomeric form in the gas phase or in different solvents. Studies on related hydrazino-substituted heterocycles have shown that the position of the tautomeric equilibrium can be significantly influenced by the electronic nature of the substituents and the surrounding environment. However, without specific calculations for this compound, the preferred tautomer remains undetermined.

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Synthetic Pathways

The conventional synthesis of hydrazinylpyridines often involves the nucleophilic substitution of a corresponding chloropyridine with hydrazine (B178648) hydrate. google.comgoogle.com While effective, future research should aim to develop more efficient, versatile, and sustainable synthetic routes to 3-Hydrazinyl-6-methoxy-2-methylpyridine and its analogues.

Key areas for exploration include:

Alternative Precursors: Investigating starting materials other than halogenated pyridines, such as nitropyridines or aminopyridines, could provide more convergent and atom-economical pathways. For instance, the reduction of a corresponding nitroso or diazotized aminopyridine derivative could offer a novel route.

Catalytic C-N Bond Formation: The development of transition-metal-catalyzed methods for direct C-H amination or coupling reactions on the pyridine (B92270) ring would represent a significant advancement. nih.gov Such methods could potentially install the hydrazinyl group with high selectivity and under milder conditions, avoiding the multi-step sequences often required.

Flow Chemistry: Implementing continuous flow chemistry for the synthesis could enhance safety and scalability. 360iresearch.com The precise control over reaction parameters like temperature, pressure, and stoichiometry in flow reactors can lead to higher yields, improved purity, and reduced reaction times, which is particularly advantageous when handling energetic reagents like hydrazine.

Synthetic StrategyPotential AdvantagesRelevant Precursor Example
Nucleophilic SubstitutionWell-established, reliable3-Chloro-6-methoxy-2-methylpyridine
Catalytic C-H AminationHigh atom economy, fewer steps6-Methoxy-2-methylpyridine
Reduction of Nitro/Amino derivativesAccess from diverse starting materials3-Amino-6-methoxy-2-methylpyridine
Continuous Flow SynthesisEnhanced safety, scalability, purityAny of the above

Advanced Mechanistic Investigations

A deep understanding of the reactivity of this compound is crucial for its application in constructing more complex molecular architectures. The interplay between the nucleophilic hydrazinyl group, the electron-donating methoxy (B1213986) and methyl groups, and the electron-deficient pyridine ring presents a rich area for mechanistic study.

Future investigations should focus on:

Tautomerism and Reactivity: Probing the tautomeric equilibrium of the hydrazinyl group and how it influences the molecule's reactivity towards various electrophiles and in cyclization reactions.

Cyclocondensation Reactions: A primary utility of hydrazinyl heterocycles is their role as precursors to fused ring systems. researchgate.net Detailed mechanistic studies of cyclocondensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other bifunctional reagents could elucidate the pathways to novel fused heterocycles like pyrazolo[3,4-b]pyridines or triazolo[4,3-a]pyridines.

Radical and Photochemical Reactions: Exploring the behavior of the compound under radical or photochemical conditions could unveil novel reaction pathways and functionalization strategies that are inaccessible through traditional thermal methods. The kinetics of reactions with atmospheric radicals like OH could also be investigated to understand its environmental fate. researchgate.netresearchgate.net

Rational Design of Highly Functionalized Derivatives for Specific Chemical Applications

The inherent reactivity of the hydrazinyl group makes this compound an excellent starting point for creating libraries of highly functionalized derivatives with tailored properties. researchgate.net Rational design, guided by computational modeling, can accelerate the discovery of new molecules for specific applications. nih.govrsc.org

Promising avenues for derivatization include:

Hydrazone Synthesis: Condensation of the hydrazinyl group with a wide array of aldehydes and ketones can produce a diverse library of hydrazone derivatives. nih.gov Hydrazones are known pharmacophores with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netacs.org

Acylhydrazide Formation: Acylation of the hydrazinyl group can lead to stable acylhydrazide derivatives, which can serve as important intermediates in organic synthesis or as ligands for metal coordination.

Fused Heterocyclic Systems: As mentioned, using the compound as a building block for fused bicyclic and tricyclic systems can lead to novel scaffolds for drug discovery and materials science. mdpi.com The resulting fused pyridines could be investigated for applications as kinase inhibitors or for their unique photophysical properties. scirp.org

Derivative ClassSynthetic PrecursorPotential Applications
HydrazonesAldehydes, KetonesMedicinal Chemistry (Antimicrobial, Anticancer) researchgate.net
AcylhydrazidesAcyl Chlorides, AnhydridesMetal-Organic Frameworks, Synthetic Intermediates
Fused Pyridines1,3-Diketones, β-KetoestersDrug Discovery (Kinase Inhibitors), Organic Electronics scirp.org

Integration with Green Chemistry Methodologies

Future synthetic work on this compound and its derivatives must align with the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.govijarsct.co.in This involves a holistic approach to chemical synthesis, from the choice of starting materials to the final product isolation.

Key green chemistry strategies to be explored are:

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in

Catalysis: Developing reusable heterogeneous or biocatalytic systems to replace stoichiometric reagents, thereby reducing waste and improving reaction efficiency. rsc.org Iron-catalyzed reactions, for example, offer a more sustainable alternative to precious metal catalysts. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or mechanochemistry (ball-milling) can drastically reduce reaction times and energy consumption compared to conventional heating. nih.govrasayanjournal.co.in These methods often lead to higher yields and cleaner reaction profiles. ijarsct.co.in

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research and gaining deeper insights into molecular behavior. mdpi.comacs.org For a molecule like this compound, this synergistic approach can guide synthetic efforts and predict molecular properties before committing to resource-intensive lab work. researchgate.net

Future research should leverage this synergy to:

Predict Reactivity and Spectra: Employing Density Functional Theory (DFT) and other ab initio methods to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and predicted NMR/IR spectra. mdpi.comamecj.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack and help rationalize experimental outcomes. nih.govosti.gov

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. mdpi.comarxiv.org This information is invaluable for understanding complex reaction mechanisms and optimizing conditions to favor desired products.

Guide Rational Design: Molecular docking and dynamic simulations can be used to predict the binding affinity of designed derivatives to biological targets, such as enzymes or receptors. rsc.org This in silico screening can prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources. researchgate.net

By pursuing these interconnected research avenues, the scientific community can fully elucidate the chemical properties and synthetic potential of this compound, paving the way for its application in the development of novel functional molecules and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazinyl-6-methoxy-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Hydrazinyl-6-methoxy-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.